molecular formula C11H19NO2 B594639 Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1259489-92-3

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B594639
CAS No.: 1259489-92-3
M. Wt: 197.278
InChI Key: URTIXDXQQGKKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound characterized by a bicyclic framework where two three-membered rings share a single nitrogen atom. The tert-butyloxycarbonyl (Boc) group at the 2-position serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological disorders, enzyme inhibition, and cancer therapeutics. Its rigid spirocyclic architecture imparts conformational constraints, often improving binding affinity and selectivity in drug candidates.

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-11(8-12)5-4-6-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTIXDXQQGKKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719142
Record name tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259489-92-3
Record name tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key derivatives of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate include:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Unique Features
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Oxo (C=O) C₁₁H₁₇NO₃ 211.26 Precursor for hydroxyl/amino derivatives via reduction/amination
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Hydroxyl (-OH) C₁₁H₁₉NO₃ 213.28 Enhanced solubility; antioxidant properties
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Amino (-NH₂) C₁₁H₂₀N₂O₂ 212.29 Improved nucleophilicity; enzyme inhibition potential
Tert-butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate Chloro (-Cl) C₁₁H₁₈ClNO₂ 231.72 Electrophilic reactivity; intermediate for cross-coupling reactions
Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate Difluoro (-F₂) C₈H₁₀F₅NO₂ 247.16 Increased metabolic stability; CNS-penetrant CXCR2 antagonist precursor

Physicochemical Properties

  • Lipophilicity: The tert-butyl group increases log P values (e.g., 6-methylamino derivative: log P = 1.8), enhancing membrane permeability.
  • Solubility: Hydroxyl and amino derivatives exhibit higher aqueous solubility (e.g., 6-hydroxy: ~50 mg/mL) compared to chloro/fluoro analogs (<10 mg/mL).
  • Thermal Stability: Boc-protected derivatives decompose above 200°C, while unprotected amines (e.g., 6-amino) show lower thermal stability.

Key Research Findings

Synthetic Efficiency: The oxo derivative (CAS 1181816-12-5) is a pivotal intermediate, enabling >90% yield reductions to hydroxyl/amino forms.

Biological Selectivity: The 6,6-difluoro derivative demonstrates 10-fold higher CXCR2 binding affinity vs. non-fluorinated analogs.

Toxicity Profile : Chloro derivatives show moderate cytotoxicity (IC₅₀ = 5–10 µM in HeLa cells), necessitating structural optimization.

Biological Activity

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications in pharmacology.

Structural Characteristics

This compound features a spirocyclic structure that includes a nitrogen atom within a bicyclic framework. Its molecular formula is C12H19N1O2C_{12}H_{19}N_{1}O_{2}, and it has a molecular weight of 225.29 g/mol. The presence of the tert-butyl ester group enhances its lipophilicity, potentially facilitating central nervous system (CNS) penetration.

Target Receptors

This compound has been identified as an antagonist for the CXCR2 receptor, which plays a crucial role in mediating inflammatory responses. By modulating this receptor's activity, this compound may influence various signaling pathways associated with inflammation and immune responses .

Biochemical Pathways

The compound's interaction with the CXCR2 receptor is believed to affect downstream signaling pathways, potentially leading to alterations in cellular responses related to inflammation and pain perception. This mechanism suggests its utility in treating conditions characterized by excessive inflammation, such as autoimmune diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. Preliminary studies have shown that it can penetrate the blood-brain barrier, making it a candidate for CNS-related therapeutics .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in human cell cultures, indicating its potential as an anti-inflammatory agent .

Case Studies

  • CNS Disorders : A study explored the efficacy of this compound in models of CNS demyelination, revealing that it could mitigate symptoms associated with such conditions by modulating inflammatory processes.
  • Cancer Research : Recent investigations have also assessed its anticancer properties, particularly against breast cancer cell lines (MDA-MB-231). Results indicated that the compound inhibited cell proliferation and induced apoptosis in these cells, suggesting potential applications in oncology .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following table outlines common synthetic routes:

StepReaction TypeKey ReagentsOutcome
1CyclizationAmine + CarbonylFormation of azaspiro framework
2EsterificationTert-butyl alcohol + Carboxylic acidIntroduction of tert-butyl group
3ReductionReducing agents (e.g., NaBH4)Conversion to desired derivative

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateHydroxyl group additionAnti-inflammatory effects
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateAmino group instead of hydroxylEnhanced CNS activity
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateKeto group presenceVaries; less anti-inflammatory

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or ring-closing strategies. For example, LiAlH4 in THF at low temperatures (-40°C to 0°C) is used to reduce intermediates like tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate, yielding the target compound with >87% efficiency . Optimization involves controlling stoichiometry (e.g., 1.0–1.5 equiv. of reagents like NaH) and reaction time (1–24 hours) to minimize side products. Purification via gradient chromatography (e.g., 15–100% Et2O/pentane) ensures high purity (>95%) .

Q. How is this compound characterized analytically?

Key methods include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify spirocyclic structure and tert-butyl group presence (e.g., δ 1.42 ppm for tert-butyl protons) .
  • HRMS : Confirms molecular weight (e.g., [M+H]<sup>+</sup> calculated 431.1566, observed 431.1569) .
  • Chiral Analysis : Optical rotation ([α]D<sup>20</sup> = ±20–144°) ensures enantiopurity in asymmetric syntheses .

Q. What are the solubility and storage recommendations for this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DCM, THF) but shows limited aqueous solubility. Storage at 2–8°C in airtight, light-protected containers prevents degradation. Hydroxyl-substituted analogs (e.g., 6-(hydroxymethyl) derivatives) exhibit enhanced solubility due to hydrogen bonding .

Advanced Research Questions

Q. How can this compound be functionalized for drug discovery applications?

  • Amide Coupling : Use EDC/HOBt with Hunig’s base in DMF to conjugate carboxylic acid derivatives (e.g., 2-azaspiro[3.3]heptane-6-carboxylic acid) to pharmacophores, achieving >85% yield .
  • Sulfonylation : React with tosyl chloride or aryl sulfonyl chlorides to introduce sulfonamide groups, critical for protease inhibitor design .
  • Fluorination : Introduce fluorine atoms at the 6-position via electrophilic fluorination reagents (e.g., Selectfluor), enhancing metabolic stability .

Q. What strategies resolve contradictions in biological activity data for spirocyclic analogs?

Structural variations (e.g., 6,6-difluoro vs. 6-methyl substituents) significantly alter lipophilicity and target binding. For example:

  • 6-Fluoro derivatives : Increase blood-brain barrier penetration (logP ~2.5) .
  • Hydroxymethyl analogs : Improve solubility but reduce membrane permeability. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations can predict SAR trends .

Q. How are in silico methods applied to optimize spirocyclic scaffolds for WDR5-MYC inhibition?

Fragment-based screening identifies key interactions between the spirocyclic core and WDR5’s arginine-binding pocket. MD simulations (100 ns trajectories) assess binding stability, while MM/GBSA calculations quantify ΔGbind (< -8 kcal/mol for active analogs) . Substituent modifications (e.g., tert-butyl vs. cyclopentyl groups) are prioritized based on steric maps and electrostatic potential surfaces.

Methodological Considerations

Q. What purification techniques are critical for spirocyclic intermediates?

  • Flash Chromatography : Gradient elution (e.g., 60% Et2O/pentane) resolves diastereomers (Rf = 0.44) .
  • Preparative HPLC : Reverse-phase C18 columns with TFA-containing mobile phases achieve >98% purity for bioactive conjugates .

Q. How are stereochemical outcomes controlled in asymmetric syntheses?

Chiral auxiliaries (e.g., tert-butylsulfinyl groups) enforce enantioselectivity during spirocyclic ring formation. For example, (R)-sulfinyl derivatives yield >90% ee, confirmed by chiral HPLC (Chiralpak IA column) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.